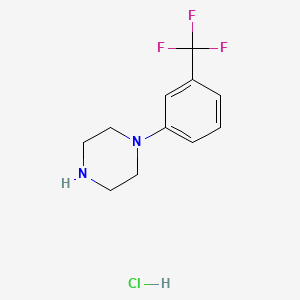

1-(3-Trifluoromethylphenyl)piperazine hydrochloride

Descripción general

Descripción

El clorhidrato de N-(3-trifluorometilfenil)piperazina es un compuesto químico que pertenece a la clase de las fenilpiperazinas. Se caracteriza por la presencia de un grupo trifluorometil unido al anillo fenilo y una porción de piperazina. Este compuesto es conocido por su uso como droga recreativa y ha sido estudiado por sus efectos en el sistema nervioso central .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El clorhidrato de N-(3-trifluorometilfenil)piperazina se puede sintetizar mediante la reacción de piperazina con 3-bromobenzotrifluoruro. La reacción típicamente involucra el uso de una base como el carbonato de potasio en un solvente como la dimetilformamida (DMF). La mezcla de reacción se calienta para facilitar la reacción de sustitución, lo que lleva a la formación de N-(3-trifluorometilfenil)piperazina .

Métodos de producción industrial

La producción industrial del clorhidrato de N-(3-trifluorometilfenil)piperazina sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza del producto. El producto final a menudo se purifica mediante recristalización u otras técnicas de separación para obtener la sal de clorhidrato .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de N-(3-trifluorometilfenil)piperazina se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: El grupo trifluorometil se puede sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Reacciones de sustitución nucleofílica utilizando nucleófilos como aminas o tioles.

Principales productos formados

Oxidación: Formación de ácidos carboxílicos o cetonas.

Reducción: Formación de aminas o alcoholes.

Sustitución: Formación de fenilpiperazinas sustituidas.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

TFMPP is characterized by its molecular formula and a molecular weight of approximately 266.69 g/mol. The chemical structure features a trifluoromethyl group attached to a phenyl ring, linked to a piperazine moiety, which influences its biological activity and interactions with neurotransmitter systems .

Pharmacological Applications

1. Neuropharmacology:

TFMPP has been studied for its interaction with serotonin receptors, particularly the 5-HT receptor subtypes. It exhibits significant binding affinity for several serotonin receptors, including:

- 5-HT1A (K_i = 288 nM)

- 5-HT1B (K_i = 132 nM)

- 5-HT2A (K_i = 269 nM)

- 5-HT2C (K_i = 62 nM)

These interactions suggest that TFMPP may influence mood and behavior through serotonergic modulation, akin to compounds like MDMA .

2. Toxicological Studies:

Research has documented the toxicological profile of TFMPP, particularly in recreational contexts where it is often combined with benzylpiperazine (BZP). A notable case series reported symptoms of sympathomimetic toxicity in patients who ingested TFMPP alongside BZP. The study highlighted the need for clinical awareness regarding the potential adverse effects associated with these substances .

Case Studies

Case Study 1: Clinical Toxicity

In one study involving three patients who ingested tablets containing TFMPP and BZP, symptoms included dissociative experiences and nausea. Toxicological analysis confirmed the presence of both compounds in their systems, emphasizing the importance of understanding the clinical implications of such combinations .

Case Study 2: Metabolism in Animal Models

Another study investigated the metabolic pathways of TFMPP in rats using gas chromatography/mass spectrometry (GC/MS). The findings revealed extensive metabolism primarily through hydroxylation and subsequent phase II reactions such as glucuronidation and acetylation. This research provides insights into how TFMPP is processed in biological systems, which can inform both safety assessments and therapeutic explorations .

Applications in Research

TFMPP serves as a valuable reference compound in analytical chemistry and forensic toxicology. Its detection in biological samples can help identify substance abuse patterns. A study analyzing urine samples from users found detectable levels of TFMPP alongside BZP, demonstrating its prevalence as a designer drug in party scenes across various countries .

Mecanismo De Acción

El clorhidrato de N-(3-trifluorometilfenil)piperazina ejerce sus efectos principalmente a través de su interacción con los receptores de serotonina. Tiene afinidad por varios subtipos de receptores de serotonina, incluidos los receptores 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A y 5-HT2C. El compuesto funciona como un agonista completo en la mayoría de estos sitios, excepto para el receptor 5-HT2A, donde actúa como un agonista parcial débil o antagonista. Además, se une al transportador de serotonina (SERT) y provoca la liberación de serotonina .

Comparación Con Compuestos Similares

El clorhidrato de N-(3-trifluorometilfenil)piperazina es similar a otros compuestos de fenilpiperazina, como:

Meta-clorofenilpiperazina (mCPP): A diferencia del clorhidrato de N-(3-trifluorometilfenil)piperazina, el mCPP tiene una afinidad significativa por el receptor 5-HT3.

Bencilpiperazina (BZP): A menudo se utiliza en combinación con el clorhidrato de N-(3-trifluorometilfenil)piperazina para imitar los efectos del MDMA.

1-(3-Clorofenil)piperazina: Otro derivado de fenilpiperazina con diferentes afinidades y efectos de receptor

El clorhidrato de N-(3-trifluorometilfenil)piperazina es único debido a su perfil específico de unión a receptores y su capacidad para provocar la liberación de serotonina sin afectar la recaptación de dopamina o norepinefrina .

Actividad Biológica

Overview

1-(3-Trifluoromethylphenyl)piperazine hydrochloride, commonly referred to as TFMPP, is a member of the phenylpiperazine class of compounds. It has garnered attention for its psychoactive properties and interactions with the central nervous system (CNS). This compound is primarily known for its recreational use and has been studied for its effects on serotonin receptors, which play a crucial role in mood regulation, cognition, and perception.

Chemical Structure and Properties

TFMPP is characterized by a trifluoromethyl group attached to a phenyl ring and a piperazine moiety. Its chemical structure can be represented as follows:

Target Receptors

TFMPP primarily interacts with various serotonin receptors, including:

- 5-HT1A

- 5-HT1B

- 5-HT1D

- 5-HT2A

- 5-HT2C

Mode of Action

TFMPP acts as a full agonist at most serotonin receptors, with the exception of the 5-HT2A receptor, where it functions as a weak partial agonist or antagonist. This interaction enhances serotonin activity within the CNS, leading to various physiological and psychological effects.

Biochemical Pathways

The primary biochemical pathway affected by TFMPP is the serotonin pathway . The compound promotes serotonin release through its binding to serotonin receptors and transporters, influencing several cellular processes such as gene expression and metabolic activities.

Pharmacokinetics

TFMPP undergoes extensive metabolism in the liver via cytochrome P450 enzymes (CYP2D6, CYP1A2, CYP3A4). Its metabolites include hydroxylated derivatives and conjugates formed through phase II reactions such as glucuronidation and acetylation .

Effects on Behavior

Research has demonstrated that TFMPP can produce stimulant effects similar to those of other psychoactive substances. For instance:

- In animal models, TFMPP administration has been associated with increased locomotor activity and altered thermoregulation.

- A study noted that activation of the 5-HT2C receptor by TFMPP influenced behaviors such as head-twitch responses in rats .

Case Reports of Toxicity

Several case studies have documented adverse effects associated with TFMPP use:

- A series of patients presented symptoms consistent with sympathomimetic toxicity after ingesting TFMPP in combination with other substances like BZP (1-benzylpiperazine). Symptoms included dissociative-type experiences and nausea, which resolved with conservative management .

- In postmortem analyses, TFMPP was detected alongside other drugs in cases of fatalities, suggesting potential risks associated with its recreational use .

Research Applications

TFMPP is not only significant in recreational contexts but also holds potential for scientific research:

- Chemistry : It serves as an intermediate in synthesizing other chemical compounds.

- Biology : Investigated for its serotonergic activity and potential therapeutic applications in treating neurological disorders.

- Pharmaceutical Industry : Its properties make it a candidate for developing new medications targeting serotonin-related conditions.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2.ClH/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16;/h1-3,8,15H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNLGWJZZZOYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166808 | |

| Record name | TFMPP hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16015-69-3 | |

| Record name | Piperazine, 1-[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16015-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TFMPP hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016015693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TFMPP hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(trifluoromethyl)phenyl]piperazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TFMPP HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41P8ENH29V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(3-Trifluoromethylphenyl)piperazine hydrochloride interact with serotonin receptors, and what are the downstream effects of this interaction?

A1: this compound acts as a potent agonist at serotonin 2C (5-HT2C) receptors [, ]. This interaction leads to the activation of downstream signaling pathways associated with 5-HT2C receptors, although the precise mechanisms are still under investigation. Studies have shown that activation of 5-HT2C receptors by this compound can influence various behaviors in rats, including head-twitch response and fatigue during prolonged exercise [, ].

Q2: How does the selectivity of this compound for the 5-HT2C receptor compare to other serotonin receptors?

A2: While often described as a selective 5-HT2C receptor agonist, research suggests that this compound may exhibit some activity at other serotonin receptor subtypes, notably 5-HT2A []. This cross-reactivity was observed in both in vivo and in vitro studies using rat models []. Further investigation into the binding affinities and functional selectivity of this compound across different serotonin receptor subtypes is crucial for a complete understanding of its pharmacological profile.

Q3: Can you describe a synthetic route for the preparation of this compound?

A3: A recently disclosed method focuses on improving the synthesis of a key intermediate for this compound []. The process involves a two-step reaction:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.